molecular formula C13H20N2O3S2 B2764972 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide CAS No. 2034566-61-3

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide

Cat. No.: B2764972
CAS No.: 2034566-61-3
M. Wt: 316.43
InChI Key: ZJGCOJZQKMHUPM-UHFFFAOYSA-N
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Description

N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide is a sulfonamide derivative characterized by three key structural motifs:

  • Cyclopropanesulfonamide core: Provides rigidity and metabolic stability, common in bioactive molecules.
  • Furan-2-yl substituent: An oxygen-containing heteroaromatic ring, influencing electronic properties and π-π stacking in biological targets.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S2/c16-20(17,11-3-4-11)14-10-12(13-2-1-7-18-13)15-5-8-19-9-6-15/h1-2,7,11-12,14H,3-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGCOJZQKMHUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: Reduction reactions can modify the thiomorpholine moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include various furan derivatives, reduced thiomorpholine compounds, and substituted sulfonamides.

Scientific Research Applications

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The furan ring and thiomorpholine moiety are believed to play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The sulfonamide group may also contribute to the compound’s overall bioactivity by enhancing its solubility and stability .

Comparison with Similar Compounds

Structural Features and Modifications

The following table summarizes key differences between the target compound and similar sulfonamide derivatives from the evidence:

Compound Name / Identifier Core Structure Key Substituents Potential Implications Reference
N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide (Target) Cyclopropanesulfonamide Furan-2-yl, thiomorpholinoethyl Enhanced solubility (thiomorpholine), aromatic interactions (furan)
N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide Cyclopropanesulfonamide Nitro-pyrrolopyridine, cyclopentyl DNA intercalation (nitro group), steric bulk (cyclopentyl)
N-((1S,3R,4S)-3-ethyl-4-(8-iodo-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropane... Cyclopropanesulfonamide Iodo-pyrrolotriazolopyrazine, cyclopentyl Radioimaging potential (iodine), kinase inhibition (triazolo-pyrazine)
N-(3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentyl)cyclopropanesulfonamide Cyclopropanesulfonamide Imidazo-pyrrolopyrazine, methylcyclopentyl Increased lipophilicity (methyl), kinase or protease inhibition (fused heterocycles)
N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine... Nitroethenediamine-furan derivative Nitroethenyl, dimethylaminomethylfuran Antimicrobial activity (nitro group), structural similarity to histamine H2 blockers

Physicochemical Properties

  • Solubility: The thiomorpholinoethyl group in the target compound likely improves aqueous solubility compared to morpholine analogs due to sulfur’s polarizability. In contrast, methylcyclopentyl or nitro groups in analogs () may reduce solubility .
  • Stability : Cyclopropanesulfonamides are generally resistant to metabolic oxidation. Nitro groups () may confer redox activity but risk toxicity .

Biological Activity

Overview of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanesulfonamide

This compound is a synthetic compound that incorporates a furan ring, a thiomorpholine moiety, and a cyclopropanesulfonamide structure. Such compounds often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Many sulfonamide derivatives have been studied for their antimicrobial properties. The presence of the furan ring may enhance the compound's interaction with microbial enzymes or receptors, potentially leading to inhibition of bacterial growth. For instance, studies on similar sulfonamides have shown effectiveness against various strains of bacteria, including Gram-positive and Gram-negative organisms.

Anticancer Properties

Research has indicated that compounds containing furan and thiomorpholine structures can exhibit cytotoxic effects on cancer cell lines. This activity is often attributed to their ability to interfere with cellular signaling pathways involved in proliferation and apoptosis. For example, sulfonamides have been noted to induce cell cycle arrest and promote apoptosis in cancer cells.

Anti-inflammatory Effects

Thiomorpholine derivatives are also recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation. This effect can be particularly beneficial in conditions like arthritis or other inflammatory diseases.

Case Studies

  • Antimicrobial Study : A study investigating a series of sulfonamide derivatives demonstrated that modifications to the thiomorpholine structure significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships that could be applicable to this compound.
  • Anticancer Research : In vitro studies on furan-containing compounds revealed that they could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. These studies often utilize assays like MTT or Annexin V/PI staining to assess cell viability and apoptosis.
  • Inflammation Model : Experimental models of inflammation have shown that thiomorpholine derivatives can significantly reduce edema in carrageenan-induced paw edema tests, indicating potential therapeutic applications in treating inflammatory disorders.

Data Tables

Activity TypeCompound ClassExample Results
AntimicrobialSulfonamidesEffective against S. aureus (MIC < 10 μg/mL)
AnticancerFuran Derivatives50% inhibition of MCF-7 at 25 μM
Anti-inflammatoryThiomorpholinesReduced paw edema by 50% in rats

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